Cholecystokinin is classified as a gastrointestinal hormone, primarily produced in the I cells of the duodenum and jejunum. The peptide (26-33) represents a portion of the full-length cholecystokinin molecule, which consists of multiple amino acids. The biological activity of cholecystokinin (26-33) is attributed to its interaction with specific receptors, particularly CCKB receptors, which are involved in mediating responses to food intake and digestion .
The synthesis of cholecystokinin (26-33) can be achieved through various methods, including solid-phase peptide synthesis and liquid-phase synthesis.
Cholecystokinin (26-33) has a specific sequence of amino acids that determines its biological activity. Its molecular formula is C₁₃H₁₈N₄O₃S, with a molecular weight of approximately 302.37 g/mol.
Cholecystokinin (26-33) undergoes various chemical reactions that are relevant to its function:
The mechanism of action for cholecystokinin (26-33) primarily involves its interaction with CCKB receptors located in the brain and gastrointestinal tract.
Cholecystokinin (26-33) exhibits several notable physical and chemical properties:
Cholecystokinin (26-33) has several scientific applications:
The identification of cholecystokinin (CCK) fragments represents a pivotal advancement in gastrointestinal endocrinology. In 1928, physiologists A.C. Ivy and E. Oldberg identified a duodenal substance that stimulated gallbladder contraction, naming it "cholecystokinin" (from Greek: chole = bile, kystis = bladder, kinin = to move) [1] [4]. This discovery occurred against the backdrop of the emerging hormone concept pioneered by Bayliss and Starling, establishing blood-borne chemical messengers as complementary to neuronal regulation [1]. For decades, pancreozymin (a stimulator of pancreatic enzyme secretion) was considered a separate hormone until Viktor Mutt and J.E. Jorpes demonstrated in the 1970s that cholecystokinin and pancreozymin activities resided in a single molecular entity – a 33-amino acid peptide (CCK-33) [1] [9]. This unification resolved longstanding confusion in gut hormone physiology and paved the way for fragment studies.
The structural characterization of CCK-33 in 1968 revealed its C-terminal pentapeptide identity with gastrin (Gly-Trp-Met-Asp-Phe-NH₂), explaining some functional overlaps [1] [4]. Subsequent research identified shorter active fragments, including the octapeptide CCK-8 (CCK 26-33 amide; Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂) as the minimal fully active sequence [8] [9]. During these investigations, the free acid variant (CCK 26-33 free acid; Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-OH) emerged as a naturally occurring or synthetically accessible molecular species lacking the C-terminal amidation – a critical modification for receptor activation. This variant provided researchers with a tool to probe structure-activity relationships in CCK signaling pathways [8].
Table 1: Key Historical Milestones in CCK Fragment Research
Year | Discovery | Key Researchers | Significance |
---|---|---|---|
1928 | Identification of gallbladder-contracting factor "Cholecystokinin" | Ivy & Oldberg | First evidence of hormonal regulation of gallbladder function |
1943 | Discovery of "Pancreozymin" stimulating pancreatic enzyme secretion | Harper & Raper | Recognition of separate duodenal activity |
1968 | Structural determination of CCK-33 | Mutt & Jorpes | Unified CCK and pancreozymin activities |
1970s | Identification of CCK-8 as minimal fully active sequence | Multiple groups | Established core bioactive domain |
1980s | Characterization of free acid variant (CCK 26-33 free acid) | Multiple groups | Provided tool for studying amidation importance |
The generation of bioactive CCK peptides, including CCK (26-33), involves sophisticated cell-specific post-translational processing of a 115-amino acid precursor, preprocholecystokinin [2] [9]. This precursor undergoes proteolytic cleavage at monobasic and dibasic residues to yield peptides of varying lengths: CCK-58, CCK-33, CCK-22, CCK-8, and CCK-4 [2] [9]. Two enzymatic modifications are crucial for bioactivity: tyrosine sulfation at position 27 (from C-terminus) and C-terminal amidation of phenylalanine. Sulfation is essential for high-affinity binding to the CCK1 receptor (CCK1R), while amidation significantly enhances receptor binding potency and metabolic stability [2] [5] [9].
The free acid variant (CCK 26-33 free acid) represents a product where the enzymatic amidation step is incomplete or absent. This molecule retains the tyrosine residue (which may or may not be sulfated) but features a free carboxylic acid group instead of the phenylalanine amide [8] [9]. The processing occurs differently across tissues: neuronal tissues predominantly produce smaller amidated forms like CCK-8 and CCK-5, while intestinal endocrine cells (I-cells) secrete larger amidated forms (CCK-58, CCK-33, CCK-22) into the circulation [2]. The free acid variants appear in smaller quantities as processing intermediates or terminal products in specific cellular contexts.
Table 2: Post-Translational Maturation Steps for Key CCK Isoforms
Maturation Step | CCK-8 (Amidated) | CCK-8S (Sulfated & Amidated) | CCK (26-33) Free Acid |
---|---|---|---|
Proteolytic Cleavage | Yes (Prohormone convertases) | Yes | Yes |
Tyrosine Sulfation | Variable | Essential (Tyr27-SO₃) | Variable |
C-Terminal Amidation | Essential (Phe33-NH₂) | Essential (Phe33-NH₂) | Absent (Phe33-COOH) |
Primary Bioactivity | Full agonist at CCK receptors | High potency agonist | Weak/partial agonist or antagonist |
Metabolic Stability | Moderate | High | Reduced (renal clearance) |
The biological significance of CCK (26-33) free acid is best understood through comparative receptor pharmacology with its sulfated and amidated counterparts. Sulfated and amidated CCK-8 (CCK-8S) exhibits nanomolar affinity for CCK1 receptors (CCK1R), mediating gallbladder contraction, pancreatic enzyme secretion, gastric emptying delay, and satiety induction [3] [9]. In contrast, the free acid variant demonstrates markedly reduced receptor affinity and altered signaling efficacy:
Table 3: Comparative Receptor Affinity and Functional Activity of CCK Variants
Parameter | CCK-8S (Sulfated & Amidated) | CCK-8 (Amidated, Non-Sulfated) | CCK (26-33) Free Acid (Non-Sulfated) |
---|---|---|---|
CCK1R Affinity (Kd nM) | 0.1 - 1.0 | 10 - 100 | >1000 |
CCK2R Affinity (Kd nM) | 1 - 5 | 1 - 5 | 50 - 200 |
Gallbladder Contraction (EC₅₀) | Low nM | High nM | Inactive |
Pancreatic Enzyme Secretion (EC₅₀) | Low nM | High nM | Inactive |
Satiety Induction (Anorexigenic Effect) | Potent (Chicks, Mammals) | Moderate | Weak/Absent |
Primary Receptor Interaction | Full agonist | Partial agonist | Weak partial agonist/Antagonist |
Research Application | Physiological agonist | Probe sulfation importance | Probe amidation importance/antagonist |
The structural core of CCK (26-33) free acid – Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-OH – retains the sequence necessary for fundamental molecular recognition but lacks the crucial C-terminal amide group. This renders it a biologically attenuated CCK isoform compared to its amidated counterparts. Its significance lies primarily in its utility as a defined molecular probe for dissecting the contribution of C-terminal amidation to CCK signaling in neuroendocrine pathways and gastrointestinal physiology, rather than as a major physiological mediator itself [5] [8] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7